1-Dodecylimidazolidine-2,4-dione

Description

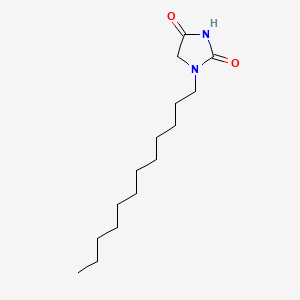

Structure

3D Structure

Properties

IUPAC Name |

1-dodecylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(18)16-15(17)19/h2-13H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWNCNSXOZBQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234562 | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-28-2 | |

| Record name | 1-Dodecyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Dodecylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Dodecylimidazolidine-2,4-dione, a long-chain N-substituted hydantoin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into two primary, field-proven synthetic strategies: the direct N1-alkylation of the hydantoin scaffold and the construction of the heterocyclic ring from dodecyl isocyanate. The guide offers a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols for each pathway. All methodologies are presented as self-validating systems, supported by in-text citations to authoritative sources.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry. Hydantoin derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The substitution pattern on the hydantoin ring is crucial in determining the pharmacological profile of the molecule. Specifically, N-alkylation can significantly modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This compound, with its long alkyl chain at the N1 position, is a lipophilic derivative with potential applications in areas requiring enhanced membrane permeability or specific hydrophobic interactions.

This guide will explore the two most prominent and scientifically sound pathways for the synthesis of this compound.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.

Pathway 1: Direct N1-Alkylation of Imidazolidine-2,4-dione

This pathway involves the direct attachment of the dodecyl group to the N1 position of a pre-existing hydantoin ring. The primary challenge in this approach is achieving regioselectivity. The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which can be alkylated. The proton on the N3 imide nitrogen is generally more acidic than the proton on the N1 amide nitrogen, leading to preferential alkylation at the N3 position under standard basic conditions.

However, recent advancements have demonstrated that N1-selectivity can be achieved by carefully selecting the base and solvent system.[1] The use of potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[1] This selectivity is attributed to the coordination of the potassium cation with the oxygen atoms of the hydantoin ring, sterically hindering the N3 position and directing the alkylating agent to the N1 nitrogen.

Mechanism of N1-Selective Alkylation:

The reaction proceeds via the deprotonation of the hydantoin ring by the strong potassium base to form a potassium hydantoinate salt. This salt exists in equilibrium between the N1- and N3-anions. The coordination of the large potassium cation to the carbonyl oxygens favors the formation of the N1-anion, which then acts as a nucleophile, attacking the electrophilic carbon of the dodecyl bromide in an SN2 reaction to yield the desired this compound.

Figure 2: Ring Formation Synthesis Workflow. This diagram outlines the synthesis of the target molecule starting from dodecyl isocyanate and a glycine derivative.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of N-substituted hydantoins and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N1-Alkylation of Imidazolidine-2,4-dione

This protocol is based on the N1-selective alkylation method described by Fukuda et al. [1] Materials and Reagents:

-

Imidazolidine-2,4-dione (Hydantoin)

-

Potassium tert-butoxide (t-BuOK)

-

1-Bromododecane (Dodecyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add imidazolidine-2,4-dione (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1-bromododecane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Ring Formation from Dodecyl Isocyanate

This protocol is adapted from the general synthesis of N-substituted hydantoins from isocyanates and amino acid esters. [2] Materials and Reagents:

-

Dodecyl isocyanate

-

Glycine ethyl ester hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (e.g., 6 M HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step A: Synthesis of N-Dodecyl-N'-(ethoxycarbonylmethyl)urea

-

Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the suspension to 0 °C.

-

Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amino ester. Stir for 15 minutes.

-

Slowly add a solution of dodecyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ureido intermediate. This intermediate can often be used in the next step without further purification.

Step B: Cyclization to this compound

-

To the crude N-Dodecyl-N'-(ethoxycarbonylmethyl)urea, add a solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Pathway 1: N1-Alkylation | Pathway 2: Ring Formation |

| Starting Materials | Imidazolidine-2,4-dione, 1-Bromododecane | Dodecyl isocyanate, Glycine ethyl ester HCl |

| Key Reagents | Potassium tert-butoxide, THF | Triethylamine, HCl |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Typical Reaction Time | 12 - 24 hours | 8 - 14 hours (total) |

| Reported Yield | Moderate to Good (50-70%) | Good to Excellent (60-85%) |

| Purification Method | Column Chromatography | Recrystallization / Column Chromatography |

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: direct N1-alkylation of the hydantoin core and a de novo ring construction from dodecyl isocyanate. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations associated with handling isocyanates. The N1-alkylation route offers a more convergent approach, while the ring formation pathway may provide higher overall yields. Both methods, when executed with precision and adherence to established chemical principles, provide viable access to this important lipophilic hydantoin derivative for further investigation in pharmaceutical and materials science applications.

References

-

Muccioli, G. G., Poupaert, J. H., Wouters, J., Norberg, B., Poppitz, W., Scriba, G. K., & Lambert, D. M. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]

-

Hatem, K. J., & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S4), 1123-1130. [Link]

-

Fukuda, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

-

Simonsen, J. L. (1918). The formation of hydantoins from the ureides of α-keto-acids. Journal of the Chemical Society, Transactions, 113, 799-805. [Link]

-

Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted solid support synthesis of a novel class of spiro[indole-hydantoin] derivatives. Journal of Fluorine Chemistry, 127(6), 745-749. [Link]

-

Keenan, T., & Jean, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. [Link]

-

Rondestvedt Jr, C. S. (1961). Synthesis of 1-Substituted Hydantoins from Amino Acids. The Journal of Organic Chemistry, 26(7), 2247-2253. [Link]

-

López-Cerezo, S., & Brossi, A. (1998). A new synthesis of 1-substituted 5,5-diphenylhydantoins. Tetrahedron Letters, 39(31), 5583-5586. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Dodecylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylimidazolidine-2,4-dione, also known as 1-dodecylhydantoin, is a derivative of the hydantoin heterocyclic ring system. The hydantoin moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including anticonvulsants like phenytoin.[1][2] The introduction of a long alkyl chain, such as the dodecyl group, at the N-1 position significantly increases the lipophilicity of the molecule, suggesting potential applications in areas requiring enhanced membrane permeability or interaction with hydrophobic biological targets. This guide provides an in-depth overview of the synthesis, and key physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. Given the limited availability of specific experimental data for this compound, this document emphasizes established analytical protocols and expected properties based on structurally related long-chain N-alkylhydantoins.

Molecular Structure and Basic Information

-

IUPAC Name: this compound[3]

-

Synonyms: 1-Dodecylhydantoin, 1-N-Lauryl hydantoin[3]

-

CAS Number: 85391-28-2[3]

-

Molecular Formula: C₁₅H₂₈N₂O₂[3]

-

Molecular Weight: 268.39 g/mol [3]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a common and effective method for the synthesis of N-alkylated hydantoins involves the alkylation of a pre-formed hydantoin ring. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A two-step process is proposed for the synthesis of this compound. The first step involves the synthesis of the parent hydantoin ring, followed by N-alkylation with a dodecyl halide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Hydantoin

-

Dissolve glycine in water and add potassium cyanate.

-

Heat the mixture to form the hydantoic acid intermediate.

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and reflux to induce cyclization to hydantoin.[1]

-

Cool the reaction mixture and collect the precipitated hydantoin by filtration.

-

Wash the product with cold water and dry under vacuum.

Step 2: N-Alkylation to this compound

-

Dissolve the synthesized hydantoin in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydantoin nitrogen.

-

Add 1-dodecyl bromide to the reaction mixture.

-

Heat the mixture with stirring to facilitate the nucleophilic substitution reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Physicochemical Properties and Characterization

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Method |

| XLogP3-AA | 4.7 | Computed[3] |

Discussion: The computed XLogP3-AA value of 4.7 indicates that this compound is a highly lipophilic compound. This is expected due to the presence of the long C12 alkyl chain. This high lipophilicity suggests good membrane permeability but may also lead to poor aqueous solubility and potential for non-specific binding.

Experimental Determination of LogP (Shake-Flask Method)

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibrate the mixture by shaking at a constant temperature.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility

The solubility of a compound in aqueous and organic solvents is fundamental to its formulation and biological activity.

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be very low due to the high lipophilicity.

-

Organic Solvent Solubility: Expected to be soluble in non-polar to moderately polar organic solvents such as squalane, n-octane, chloroform, and ethyl acetate.[2]

Experimental Protocol for Aqueous Solubility Determination

-

Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibrate the suspension at a constant temperature with continuous agitation for a defined period (e.g., 24-48 hours) to ensure saturation.

-

Separate the undissolved solid by filtration or centrifugation.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Melting Point

The melting point provides an indication of the purity and crystalline nature of a compound.

Expected Melting Point: For long-chain N-alkylhydantoins, the melting point is influenced by the length of the alkyl chain. While no specific experimental value is available for the C12 derivative, it is expected to be a solid at room temperature with a distinct melting point. For comparison, the parent imidazolidine-2,4-dione has a melting point of 218-220 °C.[4]

Experimental Protocol for Melting Point Determination

-

Place a small, dry sample of the purified compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a controlled rate and observe the temperature range over which the solid melts to a clear liquid.

-

The melting point range should be narrow for a pure compound.

Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding. The hydantoin ring contains two amide-like protons, with the N-3 proton being the more acidic.

Expected pKa: The pKa of the N-3 proton in the hydantoin ring is typically in the range of 8-10. The N-1 dodecyl substituent is not expected to significantly alter this value.

Caption: Ionization equilibrium of the hydantoin N-3 proton.

Experimental Protocol for pKa Determination (Potentiometric Titration)

-

Dissolve a known amount of this compound in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic methods are essential for structural elucidation and confirmation of purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the dodecyl chain protons (triplet for the terminal methyl group, multiplets for the methylene groups), and signals for the methylene protons of the hydantoin ring. The N-H proton signal would also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the methylene carbon of the ring, and the carbons of the dodecyl chain. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (two distinct bands for the carbonyl groups), and C-H stretching of the alkyl chain. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (268.39 g/mol ). |

General Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Applications in Drug Development

The unique physicochemical profile of this compound, characterized by a polar hydantoin head group and a long lipophilic tail, makes it an interesting candidate for several applications in drug development:

-

Antimicrobial Agents: The amphiphilic nature of the molecule could facilitate interaction with and disruption of bacterial cell membranes.

-

Quorum Sensing Inhibitors: Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of bacterial virulence factor production.[5]

-

Organogelators: Long-chain N-alkylhydantoins have been shown to act as organogelators, which could have applications in drug delivery systems for topical or sustained-release formulations.[2]

Conclusion

This compound is a lipophilic derivative of the medicinally important hydantoin scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and physicochemical characterization based on established scientific principles and data from analogous compounds. The protocols and expected values detailed herein offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and other long-chain N-alkylhydantoins.

References

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. Available at: [Link]

-

N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. MDPI. Available at: [Link]

-

Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]

-

1-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2. PubChem. Available at: [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences. Available at: [Link]

-

Hydantoin – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. CORE. Available at: [Link]

-

1-((3-(5-Nitrofuran-2-yl)allylidene)-amino)imidazolidine-2,4-dione | C10H8N4O5. PubChem. Available at: [Link]

-

1-Phenylimidazolidine-2,4-dione | C9H8N2O2. PubChem. Available at: [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Center for Biotechnology Information. Available at: [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at: [Link]

-

Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available at: [Link]

-

Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. ACS Publications. Available at: [Link]

-

Thiazolidine-2,4-diones: progress towards multifarious applications. PubMed. Available at: [Link]

-

Synthesis of hydantoins with hypnotic properties. The University of Texas at Austin. Available at: [Link]

-

1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2. PubChem. Available at: [Link]

-

5,5-Dibenzylimidazolidine-2,4-dione | C17H16N2O2. PubChem. Available at: [Link]

-

3,5-Diphenylimidazolidine-2,4-dione | C15H12N2O2. PubChem. Available at: [Link]

-

Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. Available at: [Link]

-

5-Isopropylimidazolidine-2,4-dione monohydrate. National Center for Biotechnology Information. Available at: [Link]

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central. Available at: [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]

-

1-(4-Chlorophenyl)imidazolidine-2,4-dione | C9H7ClN2O2. PubChem. Available at: [Link]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2 | CID 3020628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Dodecylimidazolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Dodecylimidazolidine-2,4-dione, a molecule of interest within the broader class of N-substituted hydantoins. While specific research on this particular derivative is emerging, this document synthesizes established knowledge of the imidazolidine-2,4-dione scaffold and long-chain alkyl substitutions to provide a foundational understanding for researchers in drug discovery and materials science.

Core Compound Identity and Structure

Chemical Name: this compound

CAS Number: 85391-28-2

Molecular Formula: C₁₅H₂₈N₂O₂

The foundational structure of this compound is the hydantoin ring, a five-membered heterocycle containing two nitrogen atoms. In this derivative, a dodecyl group, a twelve-carbon alkyl chain, is attached to the nitrogen at the 1-position. This long alkyl chain imparts significant lipophilicity to the molecule, a key determinant of its physicochemical properties and biological activity.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a two-step process: the formation of the core imidazolidine-2,4-dione (hydantoin) ring, followed by N-alkylation.

Formation of the Imidazolidine-2,4-dione Scaffold

A well-established method for synthesizing the hydantoin ring is the Bucherer-Bergs reaction.[1] This multicomponent reaction offers a straightforward route from a carbonyl compound, an ammonium salt, and a cyanide source.[1]

Caption: Generalized workflow for the Bucherer-Bergs synthesis of the hydantoin core.

N-Alkylation of Imidazolidine-2,4-dione

The introduction of the dodecyl chain at the N1 position is typically achieved through nucleophilic substitution. The hydantoin ring possesses two nitrogen atoms that can potentially be alkylated. However, the N3 proton is more acidic and is preferentially deprotonated, leading to initial reaction at this site. To achieve selective N1-alkylation, a common strategy involves the protection of the N3 position, followed by alkylation at N1 and subsequent deprotection. A more direct approach involves careful control of reaction conditions.

A plausible synthetic route involves the direct N-alkylation of the pre-formed imidazolidine-2,4-dione ring with 1-bromododecane under basic conditions. Phase-transfer catalysis is an effective method for this type of alkylation.[2]

Caption: Proposed workflow for the N-alkylation of imidazolidine-2,4-dione.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of N-alkylated hydantoins and can be adapted for the synthesis of this compound.[2]

Materials:

-

Imidazolidine-2,4-dione

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of imidazolidine-2,4-dione (1 equivalent) and TBAB (0.02 equivalents) in toluene, add a 50% w/w aqueous solution of KOH.

-

Add 1-bromododecane (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 268.42 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the parent hydantoin structure.[3] |

| Melting Point | Lower than the parent hydantoin | The long alkyl chain will disrupt the crystal lattice, lowering the melting point. |

| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ethyl acetate) | The hydrophobic dodecyl chain will govern solubility. |

| LogP | High | The octanol-water partition coefficient will be high due to the lipophilic nature of the molecule.[4] |

Potential Biological Activities and Applications in Drug Development

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[5][6] The introduction of a long alkyl chain, such as a dodecyl group, is known to impart or enhance antimicrobial and antifungal activities in various heterocyclic compounds.[7]

Antimicrobial and Antifungal Potential

N-dodecyl heterocyclic compounds have been shown to inhibit the growth of a broad spectrum of microorganisms.[7] The proposed mechanism of action for such lipophilic compounds often involves the disruption of the microbial cell membrane. The long alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[8]

Derivatives of imidazolidine-2,4-dione have been reported to possess moderate antibacterial and weak antifungal activity.[3][9] It is plausible that the addition of the dodecyl chain to the hydantoin scaffold could enhance these properties, making this compound a candidate for investigation as a novel antimicrobial or antifungal agent.

Other Potential Therapeutic Areas

Given the diverse biological activities of the hydantoin core, this compound could be explored for other therapeutic applications. The lipophilicity imparted by the dodecyl chain may influence its ability to cross biological membranes, potentially affecting its pharmacokinetic profile and suitability for targeting intracellular processes. Further research is warranted to explore its potential as an anticancer, anti-inflammatory, or neuroactive agent.[6]

Future Research Directions

The field of N-alkylated imidazolidine-2,4-diones is ripe for exploration. For this compound, the following areas represent key next steps for the research community:

-

Optimization of Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route.

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and LogP.

-

In Vitro Biological Screening: Systematic evaluation of its antimicrobial and antifungal activity against a panel of clinically relevant pathogens. Determination of Minimum Inhibitory Concentrations (MICs) is crucial.

-

Mechanism of Action Studies: Elucidation of the molecular mechanism by which it exerts its biological effects, particularly its interaction with microbial cell membranes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-alkyl-imidazolidine-2,4-diones with varying alkyl chain lengths to understand the relationship between structure and biological activity.

Conclusion

This compound is a molecule with significant untapped potential. Its synthesis is achievable through established chemical methodologies, and its structure suggests a promising profile as a bioactive agent, particularly in the realm of antimicrobial and antifungal research. This technical guide serves as a foundational resource to stimulate further investigation into this and related compounds, with the ultimate goal of developing novel therapeutic agents and advanced materials.

References

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Ahmad, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. [Link]

-

de Oliveira, C. S. A., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2022). PMC. [Link]

-

Miyazaki, S., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Physical descriptors of different Hydantoin structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Antibacterial activity of synthetic N-heterocyclic oxidizing compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2017). PMC. [Link]

-

(PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. [Link]

-

N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (2018). MDPI. [Link]

-

N-DODECYL HETEROCYCLIC COMPOUNDS USEFUL AS INDUSTRIAL MICROBICIDES AND PRESERVATIVES. (1997). European Patent Office. [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. [Link]

-

(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]

-

The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. (2023). PubMed. [Link]

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A.

-

Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Physical descriptors of different Hydantoin structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2013). PMC. [Link]

-

Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. (2020). Organic Letters. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). PubMed. [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

biological activity of 1-Dodecylimidazolidine-2,4-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Dodecylimidazolidine-2,4-dione and Related Derivatives

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the biological activities associated with these derivatives, with a particular focus on the 1-dodecyl substituted analogue. The introduction of a long lipophilic alkyl chain, such as dodecyl, at the N-1 position is a key structural modification hypothesized to significantly influence membrane permeability and interaction with hydrophobic biological targets. This guide synthesizes current knowledge, explains the causality behind experimental designs, and provides detailed protocols for evaluating the antimicrobial and anticancer potential of this promising class of compounds for researchers, scientists, and drug development professionals.

The Imidazolidine-2,4-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione ring is a five-membered cyclic ureide that serves as a versatile scaffold in drug discovery.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific interactions with a variety of biological targets. Historically, hydantoin derivatives like Phenytoin have been mainstays in the treatment of epilepsy. However, contemporary research has revealed a much broader pharmacological profile, including potent antimicrobial and cytotoxic activities against cancer cell lines.[1][2][3]

The biological activity of hydantoins is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4] Modifications at the C-5 and N-1/N-3 positions can tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its therapeutic efficacy and target specificity. The focus on a 1-dodecyl substituent stems from the strategic goal of increasing lipophilicity. A long alkyl chain can enhance the compound's ability to cross biological membranes, a critical step for reaching intracellular targets and a common strategy for improving the efficacy of antimicrobial agents.

This principle of structural modification is often guided by bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity. For instance, the imidazolidine-2,4-dione ring has been investigated as a bioisostere for the thiazolidine-2,4-dione ring, the core of the "glitazone" class of antidiabetic drugs, in an effort to develop new therapeutic agents with potentially different side-effect profiles.[5]

Synthesis of this compound

The synthesis of the core imidazolidine-2,4-dione scaffold can be achieved through several established methods, such as the Bucherer-Bergs reaction, which utilizes an aldehyde or ketone, cyanide, and ammonium carbonate.[1] Subsequent N-alkylation is a standard procedure to introduce the 1-dodecyl chain.

Causality in Synthetic Strategy

The choice of a two-step synthesis (scaffold formation followed by alkylation) provides modularity. It allows for the initial creation of a diverse library of C-5 substituted hydantoins, each of which can then be alkylated with various alkyl halides to probe structure-activity relationships systematically. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is crucial for the N-alkylation step. NaH efficiently deprotonates the N-1 position of the hydantoin ring, creating a potent nucleophile that readily attacks the electrophilic carbon of 1-bromododecane in an SN2 reaction. DMF is an ideal solvent as it solubilizes both the polar hydantoin salt and the nonpolar alkyl halide, facilitating the reaction.

Experimental Protocol: Synthesis via N-Alkylation

-

Deprotonation: To a solution of the parent imidazolidine-2,4-dione (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

-

Alkylation: Add 1-bromododecane (1.2 equivalents) dropwise to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Antimicrobial and Antifungal Activity

Various imidazolidine-2,4-dione derivatives have been reported to exhibit moderate antibacterial and weak antifungal activities.[1][4] The biological activity is highly dependent on the substitution pattern and the microbial species being tested.[4]

Mechanism of Action & Role of the Dodecyl Chain

The precise antimicrobial mechanism of these derivatives is not fully elucidated but is likely multifactorial. For derivatives with a long lipophilic chain like the 1-dodecyl group, a primary hypothesis is the disruption of the bacterial cell membrane integrity. The dodecyl chain can intercalate into the lipid bilayer, altering membrane fluidity and leading to the leakage of essential cellular components and eventual cell death.

A more sophisticated mechanism observed for some hydantoin derivatives is the inhibition of bacterial virulence factors. For example, certain derivatives have been shown to inhibit protease, hemolysin, and pyocyanin production in Pseudomonas aeruginosa, effectively disarming the pathogen without necessarily killing it, which may reduce the selective pressure for developing resistance.[6]

Structure-Activity Relationship (SAR)

The antimicrobial potency of hydantoin derivatives is strongly correlated with their structure.[4]

-

Lipophilicity: Increased lipophilicity, as conferred by the 1-dodecyl group, is expected to enhance antibacterial activity, particularly against Gram-positive bacteria whose cell walls are more permeable to hydrophobic molecules.

-

Fused Ring Systems: Studies have shown that fused bicyclic hydantoin derivatives can exhibit higher inhibitory activity compared to simpler alkyl-substituted ones.[1][4] This suggests that conformational rigidity and specific spatial arrangements of functional groups are also key determinants of activity.

Data Summary: Antimicrobial Activity

The following table summarizes reported Minimum Inhibitory Concentration (MIC) data for related hydantoin structures and provides a projected activity for a 1-dodecyl derivative based on established SAR principles.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference / Rationale |

| 5,5-disubstituted hydantoins | S. aureus | >100 | [1][4] |

| Fused bicyclic hydantoins | S. aureus | 12.5 - 50 | [1][4] |

| Hypothetical 1-Dodecyl Derivative | S. aureus | 25 - 75 | Enhanced lipophilicity is expected to improve activity over simple derivatives. |

| Hypothetical 1-Dodecyl Derivative | E. coli | >100 | Gram-negative outer membrane often poses a barrier to hydrophobic compounds. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and reliable protocol for determining the MIC of an antimicrobial agent.[1][4]

-

Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MMC Determination (Optional): To determine the Minimum Microbicidal Concentration (MMC), take an aliquot from the wells showing no visible growth and plate it on an agar medium. The MMC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Anticancer Activity

The imidazolidine-2,4-dione scaffold is present in several compounds with significant anticancer activity.[3] Research has shown that derivatives can induce apoptosis and inhibit key signaling pathways involved in tumor proliferation and survival.[7]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for anticancer hydantoins is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two well-validated targets in cancer therapy.[7] Overexpression or mutation of these receptors leads to uncontrolled cell division. Hydantoin derivatives can act as competitive inhibitors in the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell cycle arrest and apoptosis.[7]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Summary: Anticancer Activity (IC₅₀)

The table below presents IC₅₀ values for known cytotoxic imidazolidine-2,4-dione derivatives against common cancer cell lines, providing a benchmark for evaluating new compounds.[7][8]

| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | MCF-7 (Breast) | 4.92 ± 0.3 | [7] |

| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | HCT-116 (Colon) | 12.83 ± 0.9 | [7] |

| 5,5-diphenylhydantoin Schiff's base (Cpd 13) | MCF-7 (Breast) | 9.58 | [7][8] |

| Doxorubicin (Standard Drug) | MCF-7 (Breast) | ~1.65 - 2.50 | [8] |

| Hypothetical 1-Dodecyl Derivative | MCF-7 (Breast) | 5 - 20 | The lipophilic chain may enhance cell uptake, potentially leading to potent activity. |

Conclusion and Future Directions

This compound and its related derivatives represent a promising class of compounds with significant therapeutic potential. The core hydantoin scaffold provides a robust platform for chemical modification, while the strategic addition of a lipophilic dodecyl chain at the N-1 position is a rational approach to enhance interactions with biological membranes and hydrophobic target sites. The evidence from related compounds suggests that these derivatives are likely to possess both antimicrobial and anticancer properties.

Future research should focus on the systematic exploration of the structure-activity relationship by synthesizing analogues with varying alkyl chain lengths. Detailed mechanistic studies are required to move beyond membrane disruption hypotheses and identify specific intracellular targets, such as the bacterial enzymes or protein kinases inhibited. Finally, promising candidates identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

References

-

D. Stankova, et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

-

D. Stankova, et al. (2019). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Available at: [Link]

-

A. Idhayadhulla, et al. (2021). Biologically active natural imidazolidin-2,4-dione. ResearchGate. Available at: [Link]

-

A. M. Naglah, et al. (2019). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

X. Cheng, et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar. Available at: [Link]

-

S. Manikandan, et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]

-

A. M. Naglah, et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

-

M. C. de Souza, et al. (2005). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

-

H. Kumar, et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. rjpn.org [rjpn.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Dodecylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecylimidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold, represents a compelling area of research in the quest for novel therapeutic agents. While direct studies on this specific molecule are emerging, a comprehensive analysis of its structural analogues provides a strong foundation for understanding its likely mechanism of action. This guide synthesizes current knowledge on imidazolidine-2,4-dione derivatives to propose a primary mechanism centered on antimicrobial activity through membrane disruption, while also exploring potential secondary intracellular targets. We will delve into the causality behind this mechanism, provide detailed experimental protocols for its investigation, and present a framework for future research.

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, ring is a five-membered heterocyclic motif that has proven to be a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] Its synthetic tractability and ability to be substituted at various positions have allowed for the generation of diverse chemical libraries with activities spanning from anticonvulsants to anticancer agents.[2][3] Notably, the antibiotic nitrofurantoin, a hydantoin derivative, has been in clinical use for decades, highlighting the therapeutic potential of this chemical class.[4][5][6][7] The addition of a long-chain alkyl group, such as the dodecyl tail in this compound, strongly suggests a strategic design choice aimed at modulating its interaction with biological membranes.

The Primary Postulated Mechanism: Membrane-Active Antimicrobial Agent

Based on extensive research into lipidated hydantoin derivatives, the most probable mechanism of action for this compound is the disruption of microbial cell membranes.[4][6][7] This action is analogous to that of naturally occurring host-defense peptides (HDPs).[6][7]

The Amphipathic Nature: A Key to Membrane Interaction

The structure of this compound is inherently amphipathic. The long, hydrophobic dodecyl tail is designed to readily insert into the lipid bilayer of bacterial membranes. Concurrently, the polar imidazolidine-2,4-dione headgroup can interact with the aqueous environment and the charged surface of the membrane. This dual characteristic is crucial for its membrane-destabilizing effects.

A Multi-Step Process of Membrane Disruption

The interaction and subsequent disruption of the bacterial membrane can be conceptualized in the following steps:

-

Electrostatic Attraction and Accumulation: While this compound itself is not charged, many potent antimicrobial hydantoin derivatives incorporate a cationic group to enhance their initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[4][6] Even without a formal charge, the polar nature of the hydantoin ring can facilitate initial interactions.

-

Hydrophobic Insertion and Membrane Perturbation: Following initial association, the dodecyl tail partitions into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to increased membrane fluidity and permeability.

-

Pore Formation and Loss of Integrity: As more molecules of this compound accumulate within the membrane, they can aggregate to form transient pores or channels. This leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

}

Proposed mechanism of bacterial membrane disruption.

Potential Secondary Mechanisms of Action

While membrane disruption is the most likely primary mechanism, the imidazolidine-2,4-dione scaffold is known to interact with various intracellular targets.[8] It is plausible that this compound could exert secondary effects following its entry into the cell, potentially through a dual-action mechanism.[8]

Inhibition of Intracellular Macromolecular Synthesis

Drawing parallels with nitrofurantoin, this compound could potentially interfere with vital cellular processes.[9] Once inside the cell, it or its metabolites might inhibit the synthesis of proteins, DNA, RNA, and cell wall components.[9]

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been identified as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a key regulator in insulin and leptin signaling.[10] While the dodecyl chain might hinder binding to such specific active sites, this possibility should not be entirely dismissed without experimental validation.

}

Hierarchy of proposed mechanisms of action.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Objective: To determine the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Methodology:

-

Prepare a twofold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Membrane Permeabilization Assays

-

Objective: To directly assess the compound's ability to disrupt bacterial membranes.

-

Methodology (using Propidium Iodide and DAPI staining):

-

Treat a mid-logarithmic phase bacterial culture with this compound at its MIC and 2x MIC.

-

At various time points, take aliquots of the bacterial suspension.

-

Stain the cells with DAPI (a membrane-permeable DNA stain that labels all cells) and propidium iodide (PI, a DNA stain that only enters cells with compromised membranes).

-

Analyze the stained cells using fluorescence microscopy or flow cytometry.

-

An increase in the number of PI-positive cells over time indicates membrane damage.[6]

-

Time-Kill Kinetics Assay

-

Objective: To determine the rate at which the compound kills bacteria.

-

Methodology:

-

Inoculate a flask of broth with a standardized bacterial suspension.

-

Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

-

At regular intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

-

A rapid reduction in CFU/mL (e.g., a 3-log10 reduction within a few hours) is indicative of a membrane-disrupting mechanism.

-

Quantitative Data Summary

While specific data for this compound is not yet widely published, related lipidated hydantoin derivatives have demonstrated potent antimicrobial activity. For example, some optimized derivatives show MIC values ranging from 6.25 to 25 µg/mL against various bacterial strains.[4]

| Parameter | Typical Range for Lipidated Hydantoins | Significance |

| MIC | 1 - 50 µg/mL | Potency of antimicrobial activity. |

| MBC/MIC Ratio | ≤ 4 | Indicates bactericidal (killing) rather than bacteriostatic (inhibitory) activity. |

| Time to 3-log10 Kill | < 4 hours | Suggests a rapid killing mechanism, often associated with membrane disruption. |

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a membrane-active antimicrobial agent. Its amphipathic structure, with a long hydrophobic tail, is ideally suited for insertion into and disruption of bacterial lipid bilayers. This proposed mechanism aligns with a growing class of antimicrobial agents that are less prone to the development of resistance compared to traditional antibiotics that target specific enzymes.

Future research should focus on:

-

Validating the membrane disruption mechanism through the experimental protocols outlined above.

-

Investigating potential secondary intracellular targets to determine if the compound possesses a dual mechanism of action.

-

Exploring the antifungal activity of this compound, given the known antifungal properties of the imidazolidine-2,4-dione scaffold.

-

Conducting structure-activity relationship (SAR) studies to optimize the alkyl chain length and modifications to the hydantoin ring for improved potency and selectivity.

By systematically investigating these areas, the full therapeutic potential of this compound and its analogues can be realized, paving the way for the development of a new generation of much-needed antimicrobial agents.

References

- Hu, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents.

- Li, M., et al. (2021).

- Hu, Y., et al. (2017).

- Hu, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed - NIH.

- University of South Florida. (n.d.). Membrane-Active Hydantoin Derivatives as Antibiotic Agents.

- Wang, L., et al. (2013).

- Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- Šagud, I., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- Šagud, I., et al. (2018). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.

- Cheng, X., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar.

- Abdel-Wahab, B. F., et al. (2009).

- (N.A.). (N.D.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.

- Abdulrahman, L. K., et al. (2013). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.

- Krasavin, M., et al. (2020). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central.

- Kumar, S., et al. (2018).

- (N.A.). (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and... Semantic Scholar.

- (N.A.). (N.D.). Biologically active natural imidazolidin-2,4-dione.

- Kumar, T. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.

- Kumar, H., et al. (2019).

- Kumar, H., et al. (2019).

- Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.

- Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.

- Sharma, S., et al. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. PubMed.

- Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review.

- Kumar, R., & Singh, P. (2015).

- Abdel-Ghani, T. M., et al. (2022).

- Gorsh, M. J., et al. (2011). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. PubMed.

- Kumar, T. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.

- (N.A.). (N.D.). nitrofurantoin monohydrate/macrocrystals capsule. DailyMed - NIH.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.usf.edu [research.usf.edu]

- 9. DailyMed - NITROFURANTOIN (MONOHYDRATE/MACROCRYSTALS)- nitrofurantoin monohydrate/macrocrystals capsule [dailymed.nlm.nih.gov]

- 10. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Dodecylimidazolidine-2,4-dione

Introduction

1-Dodecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, is a molecule of increasing interest within the pharmaceutical and agrochemical research sectors. Its structure, characterized by a polar hydantoin head and a long, nonpolar dodecyl tail, imparts surfactant-like properties, suggesting potential applications in formulation science, as a novel excipient, or as a bioactive agent targeting lipid membranes. The imidazolidine-2,4-dione core is a well-established pharmacophore found in a variety of therapeutic agents, including anticonvulsants and antiviral drugs.[1] The addition of a C12 alkyl chain significantly alters its physicochemical properties, making a thorough understanding of its solubility and stability paramount for any successful research and development endeavor.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. As a Senior Application Scientist, the insights provided herein are grounded in fundamental chemical principles and field-proven methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore its anticipated solubility profile, delve into its chemical stability under various stress conditions, and provide detailed, self-validating experimental protocols for in-house assessment.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular architecture of this compound, featuring a lipophilic alkyl chain and a polar hydantoin ring, suggests a complex solubility profile.

Theoretical and Inferred Solubility Characteristics

-

Aqueous Solubility: The presence of the long C12 alkyl chain is expected to dramatically decrease its solubility in aqueous media.[2] While the hydantoin ring contains hydrogen bond donors and acceptors, the hydrophobic nature of the dodecyl tail will dominate, leading to very poor water solubility. Amides with five or fewer carbon atoms are typically water-soluble; this compound far exceeds this threshold.[5]

-

Organic Solvent Solubility: Solubility in organic solvents will be dependent on the solvent's polarity. It is anticipated to have good solubility in non-polar to moderately polar organic solvents such as chloroform, dichloromethane, and ethyl acetate, where the alkyl chain can be effectively solvated. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, while it is likely to be poorly soluble in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) at high concentrations, a phenomenon observed with some long-chain compounds. A study on N-alkylhydantoins has shown that they can act as organogelators in non-polar solvents like n-octane and squalane, which suggests that while they can be dispersed, true solubility might be limited, leading to the formation of self-assembled structures.[6]

Quantitative Solubility Data (Estimated)

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. These values are predictive and should be experimentally verified.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low (<0.1 mg/mL) | The long hydrophobic dodecyl chain dominates the molecule's properties. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very Low (<0.1 mg/mL) | Similar to water, with minimal expected impact from physiological pH on the non-ionizable hydantoin ring. |

| Ethanol | Polar Protic | Moderate (1-10 mg/mL) | The alkyl chain has some compatibility with the ethyl group of ethanol. |

| Methanol | Polar Protic | Low to Moderate (0.5-5 mg/mL) | Less effective at solvating the long alkyl chain compared to ethanol. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | High (>20 mg/mL) | Good solvation of both the polar head and nonpolar tail. |

| Chloroform | Moderately Polar Aprotic | High (>20 mg/mL) | Similar to DCM. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate to High (10-20 mg/mL) | Effective at solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate (1-10 mg/mL) | While a strong solvent, long-chain compounds can have limited solubility. |

| n-Hexane | Non-polar | Low | The polarity of the hydantoin head will limit solubility in very non-polar solvents. |

Experimental Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput assessment that measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions often encountered in early-stage biological screening.[7][8]

Objective: To rapidly determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a predetermined period, typically 1-2 hours, at room temperature to allow for precipitation.[8]

-